



Application Notes and Protocols for SIAIS164018-Mediated Cell Culture Experiments

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Compound of Interest		
Compound Name:	SIAIS164018	
Cat. No.:	B12405786	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing **SIAIS164018**, a potent proteolysis-targeting chimera (PROTAC) degrader. **SIAIS164018** is derived from the multi-kinase inhibitor Brigatinib and is designed to induce the degradation of specific oncoproteins through the ubiquitin-proteasome system.

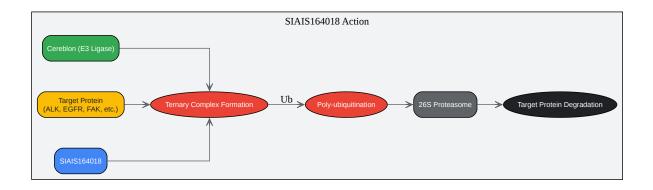
Introduction

SIAIS164018 is a novel PROTAC that effectively degrades not only Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) with acquired resistance mutations but also several oncoproteins implicated in metastasis, such as Focal Adhesion Kinase (FAK), Pyk2, and PTK6.[1] It functions by recruiting the E3 ubiquitin ligase Cereblon to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a promising therapeutic strategy to overcome drug resistance and inhibit cancer cell migration and invasion.[1][2]

Mechanism of Action

SIAIS164018 is a heterobifunctional molecule. One end binds to the target protein (e.g., ALK, EGFR, FAK), and the other end binds to the E3 ubiquitin ligase, Cereblon. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This catalytic mechanism allows sub-stoichiometric concentrations of **SIAIS164018** to achieve significant degradation of target proteins.





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Caption: Mechanism of action of SIAIS164018.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of **SIAIS164018** in various cancer cell lines.



Cell Line	Target(s)	Assay	Metric (IC50/DC50)	Result	Reference
SR (ALK- positive)	ALK	Cell Proliferation	IC50	2 nM	[2][3][4]
293T (ALK G1202R over- expressing)	ALK G1202R	Cell Proliferation	IC50	21 nM	[2][3][4]
H1975 (EGFR L858R+T790 M)	EGFR L858R+T790 M	Cell Proliferation	IC50	42 nM	[2][3][4]
Calu-1 (ALK-negative)	Metastasis- related proteins	Cell Cycle Arrest	-	G1 arrest at 100 nM	[2][3]
MDA-MB-231 (ALK- negative)	Metastasis- related proteins	Cell Cycle Arrest	-	G1 arrest at 100 nM	[2][3]
SR (ALK- positive)	FAK, PYK2, FER, RSK1, GAK	Protein Down- regulation	-	Effective at 0.01-1000 nM	[2][3]
Calu-1 (ALK- negative)	FAK, PYK2, FER, RSK1, GAK	Protein Down- regulation	-	Effective at 0.01-1000 nM	[2][3]

Experimental Protocols

The following are detailed protocols for cell culture and key assays to evaluate the effects of **SIAIS164018**.

Protocol 1: General Cell Culture and Maintenance



This protocol provides guidelines for the culture of Calu-1 and MDA-MB-231 cell lines, which are commonly used to assess the anti-metastatic properties of **SIAIS164018**.

Materials:

- Calu-1 (human lung carcinoma) or MDA-MB-231 (human breast adenocarcinoma) cells
- Complete growth medium:
 - For Calu-1: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and
 1% Penicillin-Streptomycin.
 - For MDA-MB-231: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Phosphate-Buffered Saline (PBS), sterile
- 0.25% Trypsin-EDTA
- Cell culture flasks (T-75)
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Thawing Cells:
 - 1. Rapidly thaw the cryovial of cells in a 37°C water bath.
 - 2. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
 - 3. Centrifuge at 1,000 rpm for 5 minutes.
 - 4. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
 - 5. Transfer the cell suspension to a T-75 flask.



- 6. Incubate at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Maintenance and Passaging:
 - 1. Monitor cell confluency daily.
 - 2. When cells reach 80-90% confluency, aspirate the culture medium.
 - 3. Wash the cell monolayer once with 5-10 mL of sterile PBS.
 - 4. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
 - 5. Neutralize the trypsin by adding 7-8 mL of complete growth medium.
 - 6. Gently pipette the cell suspension up and down to ensure a single-cell suspension.
 - 7. Perform a cell count using a hemocytometer or automated cell counter.
 - 8. Seed new T-75 flasks at a density of 2-5 x 10⁴ cells/cm².
 - 9. Change the culture medium every 2-3 days.

Protocol 2: Western Blot Analysis for Protein Degradation

This protocol is for assessing the degradation of target proteins (e.g., FAK, PYK2) in response to **SIAIS164018** treatment.

Materials:

- Cultured cells (e.g., Calu-1, MDA-MB-231)
- SIAIS164018 (stock solution in DMSO)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit



- SDS-PAGE gels and running buffer
- PVDF membranes
- Transfer buffer
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies (specific to target proteins and loading control, e.g., GAPDH, β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis:
 - 1. Seed cells in 6-well plates and allow them to adhere overnight.
 - 2. Treat cells with various concentrations of **SIAIS164018** (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 16, 24, 48 hours).
 - 3. Aspirate the medium and wash cells twice with ice-cold PBS.
 - 4. Add 100-200 μ L of ice-cold RIPA buffer to each well and scrape the cells.
 - 5. Incubate the lysate on ice for 30 minutes.
 - 6. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
 - 7. Collect the supernatant containing the protein lysate.
- Protein Quantification and Sample Preparation:
 - 1. Determine the protein concentration of each lysate using a BCA assay.



- 2. Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
- SDS-PAGE and Western Blotting:
 - 1. Load equal amounts of protein (20-30 μg) into the wells of an SDS-PAGE gel.
 - 2. Run the gel until the dye front reaches the bottom.
 - 3. Transfer the separated proteins to a PVDF membrane.
 - 4. Block the membrane with blocking buffer for 1 hour at room temperature.
 - 5. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
 - 6. Wash the membrane three times with TBST for 10 minutes each.
 - 7. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - 8. Wash the membrane three times with TBST for 10 minutes each.
 - 9. Develop the blot using an ECL substrate and capture the signal with an imaging system.

Protocol 3: Cell Viability Assay (MTT or similar)

This protocol measures the effect of **SIAIS164018** on cell proliferation and viability.

Materials:

- Cultured cells
- SIAIS164018
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- DMSO



Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach
 overnight.
- Treat the cells with a serial dilution of SIAIS164018 for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the IC₅₀ value from the dose-response curve.

Protocol 4: Cell Migration and Invasion Assays (Transwell Assay)

This protocol assesses the inhibitory effect of **SIAIS164018** on cancer cell migration and invasion.

Materials:

- Transwell inserts (8 μm pore size)
- · 24-well plates
- Matrigel (for invasion assay)
- Serum-free medium
- Medium with chemoattractant (e.g., 10% FBS)
- SIAIS164018
- Cotton swabs



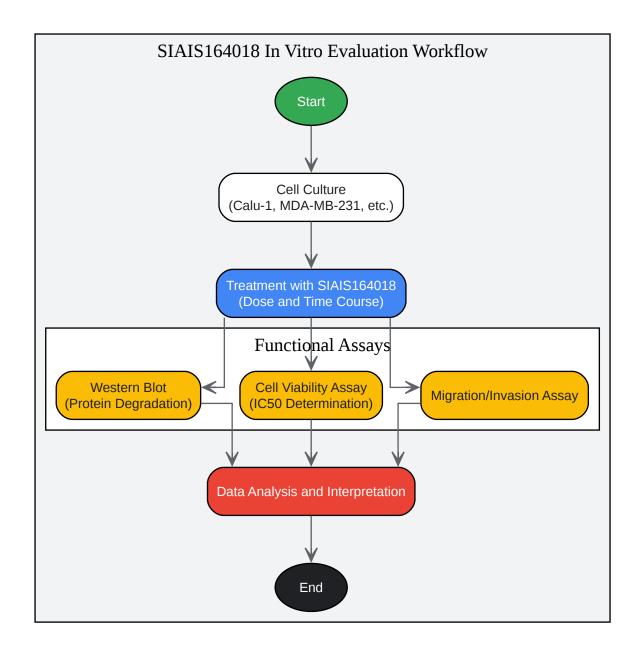
- Methanol
- Crystal violet staining solution

Procedure:

- For Invasion Assay: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
- Starve the cells in serum-free medium for 24 hours.
- Resuspend the starved cells in serum-free medium containing different concentrations of SIAIS164018.
- Add 500 μL of medium with chemoattractant to the lower chamber of the 24-well plate.
- Add 100 μL of the cell suspension (containing SIAIS164018) to the upper chamber of the Transwell insert.
- Incubate for 24-48 hours.
- Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
- Fix the migrated/invaded cells on the lower surface of the membrane with methanol.
- Stain the cells with crystal violet.
- Count the number of stained cells in several random fields under a microscope.

Experimental Workflow Diagram





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